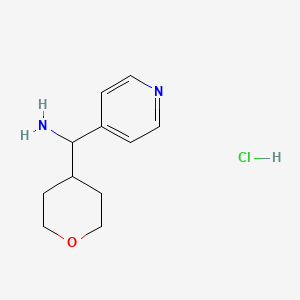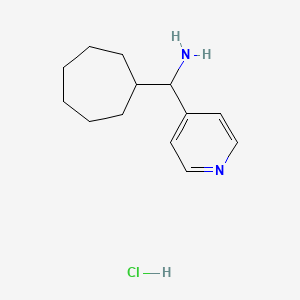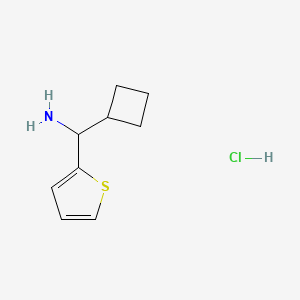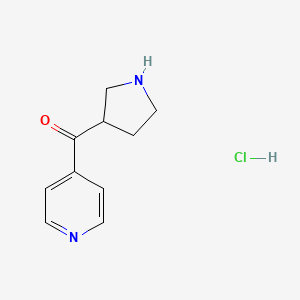
4-(3-Methyl-1H-1,2,4-triazol-1-yl)benzaldehyde
Descripción general
Descripción
4-(3-Methyl-1H-1,2,4-triazol-1-yl)benzaldehyde, also known as 4-methyl-3-triazolylbenzaldehyde (MTB), is a synthetic aromatic aldehyde used in a variety of scientific research applications. It is a colorless crystalline compound with a melting point of 166-169°C. MTB is used in organic synthesis and as a reagent for the preparation of heterocyclic compounds. It is also used in the synthesis of dyes, pharmaceuticals, and other organic compounds.
Aplicaciones Científicas De Investigación
MTB is used in a variety of scientific research applications. It has been used as a reagent for the synthesis of heterocyclic compounds, such as 2-substituted 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, 1,2,4-triazoles, and 1,2,4-thiadiazoles. It is also used as a starting material for the synthesis of biologically active compounds, such as anticonvulsants, antiviral agents, and anti-inflammatory agents.
Mecanismo De Acción
MTB is a synthetic aromatic aldehyde that can undergo a variety of reactions, depending on the conditions. It can react with amines to form Schiff bases, which can then be reduced to form imines. It can also react with alcohols to form hemiacetals, which can then be oxidized to form aldehydes. Additionally, MTB can undergo Diels-Alder reactions with dienophiles to form cyclic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of MTB are not well understood. However, it has been used as a reagent for the synthesis of biologically active compounds, such as anticonvulsants, antiviral agents, and anti-inflammatory agents. It is also possible that MTB could have some antioxidant activity, as it has been used as a reagent for the synthesis of antioxidants.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using MTB in laboratory experiments is its availability and low cost. It is also easy to handle and store, and it is relatively stable at room temperature. However, it is important to note that MTB is a highly flammable compound and should be handled with caution. Additionally, it has a strong odor and should be used in a well-ventilated area.
Direcciones Futuras
There are a number of potential future directions for research involving MTB. These include further investigation into its biochemical and physiological effects, its potential antioxidant activity, and its use as a reagent for the synthesis of biologically active compounds. Additionally, further studies could be conducted to explore its potential use in the synthesis of dyes, pharmaceuticals, and other organic compounds. Finally, research could be conducted to explore its potential use as a reagent for the synthesis of heterocyclic compounds.
Propiedades
IUPAC Name |
4-(3-methyl-1,2,4-triazol-1-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c1-8-11-7-13(12-8)10-4-2-9(6-14)3-5-10/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRDBQIZGJBHRDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=N1)C2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-2-amine dihydrochloride](/img/structure/B1472039.png)
![4-{5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-2-yl}morpholine dihydrochloride](/img/structure/B1472040.png)



